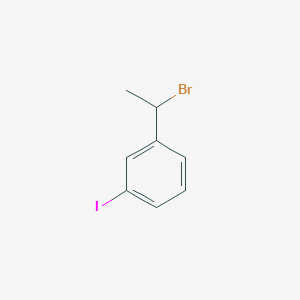

1-(1-Bromoethyl)-3-iodobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(1-Bromoethyl)-3-iodobenzene” is a chemical compound that has been employed in controlled radical polymerization of styrene, in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine, and as an initiator in the synthesis of bromine terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization .

Synthesis Analysis

The synthesis of “this compound” involves the reaction of benzene with bromine in the presence of Lewis acid catalysts such as aluminium chloride or ferric bromide . It is also used in the synthesis of 1-phenylpentan-1-one .Molecular Structure Analysis

The molecular formula of “this compound” is C8H9Br . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactivity of “this compound” is similar to that of benzene. It is unreactive towards bromine, and if forced to react, it undergoes substitution reactions rather than the addition reactions that are typical of alkenes .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 185.06 . It has a boiling point of 94 °C/16 mmHg (lit.) and a density of 1.356 g/mL at 25 °C (lit.) . The refractive index is n20/D 1.56 (lit.) .Applications De Recherche Scientifique

Halogenation Reactions

1-(1-Bromoethyl)-3-iodobenzene serves as a precursor in halogenation reactions. For instance, it's used in ring halogenations of polyalkylbenzenes with N-halosuccinimides and acidic catalysts, demonstrating its utility in synthesizing mixed halogenated compounds, such as 2-bromo-4-iodo-1,3,5-trimethylbenzene in high yield (Bovonsombat & Mcnelis, 1993).

Domino Reactions

It is instrumental in CuI-catalyzed domino reactions, where 1-bromo-2-iodobenzenes couple with beta-keto esters to yield 2,3-disubstituted benzofurans. This process involves intermolecular C-C bond formation followed by intramolecular C-O bond formation, enabling the synthesis of benzofurans with diverse substituents (Lu, Wang, Zhang, & Ma, 2007).

Synthesis of Valuable Intermediates

Research has also focused on developing efficient methods for synthesizing 1,2-dibromobenzenes, with this compound acting as a key intermediate. These compounds are crucial precursors for reactions involving the formation of benzynes, showcasing the compound's role in creating synthetically valuable derivatives (Diemer, Leroux, & Colobert, 2011).

Polymer/Fullerene Solar Cells

The application extends to the field of renewable energy, where bromobenzene and iodobenzene derivatives, including this compound, are explored as alternative solvents in polymer/fullerene solar cells. These studies have demonstrated enhanced performance in devices utilizing these solvents, attributed to improved diode characteristics, higher charge-carrier mobility, and morphology (Huang et al., 2014).

Flash Chemistry

Moreover, this compound has been utilized in flash chemistry for three-component coupling of benzyne, showcasing a novel method for synthesizing complex molecules. This technique leverages the fast reaction times and precise control offered by flow microreactor systems, underscoring the compound's utility in advanced synthetic strategies (Nagaki, Ichinari, & Yoshida, 2014).

Mécanisme D'action

Propriétés

IUPAC Name |

1-(1-bromoethyl)-3-iodobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrI/c1-6(9)7-3-2-4-8(10)5-7/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINIDSREOPOKLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)I)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrI |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2674771.png)

![1,7-dimethyl-3-(2-methylallyl)-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2674773.png)

![Methyl 4-(7-ethyl-2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2674779.png)

![3,4-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2674783.png)

![2-(2-chlorobenzyl)-5-(3-fluorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2674785.png)

![1-(4-fluorophenyl)-3-(3-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2674788.png)